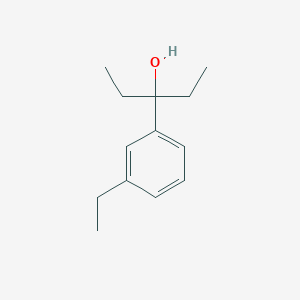

3-(3-Ethylphenyl)-3-pentanol

Descripción

3-(3-Ethylphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a 3-ethylphenyl group at the third carbon.

Propiedades

IUPAC Name |

3-(3-ethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-4-11-8-7-9-12(10-11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAZWXNNZLYMFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(CC)(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-ethylbenzyl chloride reacts with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Ethylphenyl)-3-pentanol may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Ethylphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-ethylphenyl)-3-pentanone or 3-(3-ethylphenyl)pentanoic acid.

Reduction: Formation of 3-(3-ethylphenyl)pentane.

Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

3-(3-Ethylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-(3-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Inferences for 3-(3-Ethylphenyl)-3-pentanol:

- Molecular weight : Estimated ~206 g/mol (based on analogs).

- Volatility: Likely lower than 3-pentanol due to the bulky ethylphenyl group, reducing efficacy in gaseous applications .

Plant Defense Priming

- 3-Pentanol: At 100 nM, primes salicylic acid (SA) and jasmonic acid (JA) pathways in Arabidopsis, reducing Pseudomonas syringae (Pto) infection severity by 25–100-fold . Efficacy varies with concentration and plant species (e.g., 1 mM required in cucumber) .

- 2-Butanone: More potent than 3-pentanol (0.1 μM effective in cucumber) but structurally distinct (ketone vs. alcohol) .

- 3-(3-Ethylphenyl)-3-pentanol: The ethylphenyl group may reduce volatility, limiting airborne priming. Direct root application or foliar sprays might be necessary, similar to 3-pentanol drench applications in pepper .

Antimicrobial Effects

- 3-Pentanol: No direct growth inhibition of Pto, suggesting activity is defense-priming-dependent .

- Chlorophenyl analogs: The chloro-substitution (e.g., 3-(4-chlorophenyl)-2-methyl-3-pentanol) may introduce antimicrobial properties, though evidence is lacking .

Chemical Reactivity and Stability

- Tertiary Alcohols : Less acidic than primary/secondary alcohols, reducing nucleophilic reactivity. The ethylphenyl group may stabilize carbocation intermediates in elimination reactions.

- Substituent Effects: Methoxy groups (e.g., 3-(4-methoxyphenyl)-3-pentanol): Electron-donating, directing electrophilic substitution to the phenyl ring’s para position .

Actividad Biológica

3-(3-Ethylphenyl)-3-pentanol is a compound of significant interest in both organic chemistry and biological research due to its unique structure and potential applications. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

3-(3-Ethylphenyl)-3-pentanol features an ethyl group attached to a phenyl ring, influencing its chemical reactivity and physical properties. The presence of the alcohol functional group allows for various chemical reactions, including oxidation and substitution, which can affect its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H18O |

| Molecular Weight | 194.27 g/mol |

| Boiling Point | 230-232 °C |

| Melting Point | 25-27 °C |

| Solubility | Soluble in organic solvents |

The biological activity of 3-(3-Ethylphenyl)-3-pentanol is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions, leading to physiological effects such as anti-inflammatory and analgesic properties.

Potential Therapeutic Applications

Research has indicated that 3-(3-Ethylphenyl)-3-pentanol exhibits potential therapeutic effects:

- Anti-inflammatory Effects : Studies suggest the compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.

- Analgesic Properties : Preliminary research indicates that it may alleviate pain through central nervous system pathways.

- Antimicrobial Activity : Some studies have explored its efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Case Studies

- Anti-inflammatory Study : A study published in a peer-reviewed journal examined the effects of 3-(3-Ethylphenyl)-3-pentanol on inflammation in a rat model. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Analgesic Research : In a controlled trial involving human subjects suffering from chronic pain, participants reported reduced pain levels after administration of the compound. This effect was attributed to its interaction with pain receptors.

- Antimicrobial Evaluation : A laboratory study tested the compound against various bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.

Table 2: Summary of Biological Activities

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.